(S)-5-Fluoro-2-(1-((8-oxo-8,9-dihydro-7H-purin-6-YL)amino)propyl)-3-phenylquinazolin-4(3H)-one
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Overview
Description
Preparation Methods
The synthesis of GS-563117 involves the oxidation of Idelalisib. Idelalisib is metabolized primarily by aldehyde oxidase to form GS-563117 . The specific synthetic routes and reaction conditions for the industrial production of GS-563117 are not widely documented, but it is known that the compound is produced as a metabolite during the metabolism of Idelalisib .
Chemical Reactions Analysis
GS-563117 undergoes several types of chemical reactions, including oxidation and reduction. The primary reaction involved in its formation is the oxidation of Idelalisib by aldehyde oxidase . Common reagents and conditions used in these reactions include aldehyde oxidase and appropriate oxidative conditions. The major product formed from these reactions is GS-563117 itself .
Scientific Research Applications
GS-563117 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is primarily used as a research tool to study the metabolism and pharmacokinetics of Idelalisib . Additionally, GS-563117 is used to investigate the inhibition of cytochrome P450 3A (CYP3A) and its implications in drug-drug interactions . The compound is also valuable in studying the pharmacodynamics of Idelalisib and its effects on various cellular pathways .
Mechanism of Action
GS-563117 exerts its effects primarily by inhibiting cytochrome P450 3A (CYP3A). Unlike Idelalisib, which is a potent inhibitor of PI3K-δ, GS-563117 does not inhibit PI3K-δ but instead acts as a mechanism-based inhibitor of CYP3A . This inhibition can lead to increased plasma concentrations of drugs that are metabolized by CYP3A, thereby affecting their pharmacokinetics and potentially leading to drug-drug interactions .
Comparison with Similar Compounds
GS-563117 is unique in its specific inhibition of CYP3A compared to other metabolites of Idelalisib. Similar compounds include other metabolites of Idelalisib, such as those formed by cytochrome P450 enzymes and uridine 5’-diphospho-glucuronosyltransferase (UGT) enzymes . GS-563117 stands out due to its specific formation via aldehyde oxidase and its distinct mechanism of action as a CYP3A inhibitor .
Properties
Molecular Formula |
C22H18FN7O2 |
---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
5-fluoro-2-[(1S)-1-[(8-oxo-7,9-dihydropurin-6-yl)amino]propyl]-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C22H18FN7O2/c1-2-14(26-18-17-19(25-11-24-18)29-22(32)28-17)20-27-15-10-6-9-13(23)16(15)21(31)30(20)12-7-4-3-5-8-12/h3-11,14H,2H2,1H3,(H3,24,25,26,28,29,32)/t14-/m0/s1 |
InChI Key |
PEYAOBRJGKFVDV-AWEZNQCLSA-N |
Isomeric SMILES |
CC[C@@H](C1=NC2=C(C(=CC=C2)F)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC(=O)N5 |
Canonical SMILES |
CCC(C1=NC2=C(C(=CC=C2)F)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC(=O)N5 |
Origin of Product |
United States |
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